molecular formula C7H7Cl B1597885 alpha-Bromo(2H7)toluene CAS No. 59502-05-5

alpha-Bromo(2H7)toluene

Cat. No. B1597885
CAS RN: 59502-05-5
M. Wt: 133.62 g/mol
InChI Key: KCXMKQUNVWSEMD-XZJKGWKKSA-N
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Patent
US05728897

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH2:9]>>[CH2:1]([OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([O:9][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
126.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
180 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring (250 rpm) under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a flask with baffles and propeller stirrer
CUSTOM
Type
CUSTOM
Details
After 240 min reaction time
Duration
240 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was rapidly cooled
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
ADDITION
Type
ADDITION
Details
after addition of toluene

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728897

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH2:9]>>[CH2:1]([OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([O:9][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
126.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
180 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring (250 rpm) under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a flask with baffles and propeller stirrer
CUSTOM
Type
CUSTOM
Details
After 240 min reaction time
Duration
240 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was rapidly cooled
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
ADDITION
Type
ADDITION
Details
after addition of toluene

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05728897

Procedure details

126.5 g (1 mol) of benzyl chloride and 180 g (10 mol) of water were rapidly heated to reflux in a flask with baffles and propeller stirrer with vigorous stirring (250 rpm) under nitrogen. After 240 min reaction time, the mixture was rapidly cooled, the organic phase was separated off after addition of toluene, and analyzed by gas chromatography. It was found that 48 g of the benzyl chloride had been converted to give a yield of benzyl alcohol of 37 g and about 3.6 g dibenzyl ether, corresponding to a conversion of 38% and a yield of benzyl alcohol of 91%. The hydrochloric acid formed had a concentration of about 7.4%.
Quantity
126.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH2:9]>>[CH2:1]([OH:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:1]([O:9][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
126.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
180 g
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring (250 rpm) under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux in a flask with baffles and propeller stirrer
CUSTOM
Type
CUSTOM
Details
After 240 min reaction time
Duration
240 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was rapidly cooled
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
ADDITION
Type
ADDITION
Details
after addition of toluene

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.